molecular formula C13H12Cl2N2OS B2446772 4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]morpholine CAS No. 338392-83-9

4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]morpholine

Cat. No.: B2446772
CAS No.: 338392-83-9
M. Wt: 315.21
InChI Key: IXDNGVLGGCIRDA-UHFFFAOYSA-N
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Description

4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]morpholine is a synthetic hybrid compound designed for advanced chemical biology and antimicrobial discovery research. It incorporates two privileged pharmacophores in medicinal chemistry: the 2,4-dichlorophenyl-substituted thiazole and the morpholine ring . Thiazole derivatives are frequently investigated for their significant biological potential, including antimicrobial, anticancer, and anticonvulsant activities . The dichlorophenyl-thiazole core is a structure of high interest in antifungal research, with some analogs demonstrating potent activity by potentially disrupting fungal cell wall integrity . The morpholine ring, a common feature in drug molecules, is often utilized to fine-tune physicochemical properties and improve solubility . This specific molecular architecture makes this compound a valuable chemical probe for researchers exploring the structure-activity relationships of novel heterocyclic hybrids, particularly in the development of new anti-fungal and anti-bacterial agents . Its mechanism of action is anticipated to be multi-factorial, stemming from the synergistic effect of its constituent parts, and requires further investigation to fully elucidate. This compound is intended for use in building chemical libraries, screening against biological targets, and as a synthetic intermediate for further derivatization. This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2OS/c14-9-1-2-10(11(15)7-9)12-8-19-13(16-12)17-3-5-18-6-4-17/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDNGVLGGCIRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]morpholine typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with morpholine in the presence of a base. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiazole ring. The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol or acetonitrile, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.

    Medicine: Investigated for its anticancer properties and potential use in chemotherapy.

    Industry: Used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]morpholine involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes. For example, it may inhibit bacterial cell wall synthesis or interfere with DNA replication in cancer cells. The exact molecular pathways involved can vary depending on the specific application and target organism .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]thiomorpholine
  • 4-[[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide
  • 2,4-Disubstituted thiazoles

Uniqueness

4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]morpholine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the morpholine moiety enhances its solubility and bioavailability, making it a more effective compound in various applications compared to other thiazole derivatives .

Biological Activity

4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]morpholine is a thiazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound features a 2,4-dichlorophenyl group linked to a thiazole ring and a morpholine moiety, which enhances its solubility and bioavailability. The biological activities reported for this compound include antibacterial, antifungal, anti-inflammatory, and anticancer effects.

  • IUPAC Name : this compound
  • Molecular Formula : C13H12Cl2N2OS
  • CAS Number : 338392-83-9
  • Molecular Weight : 305.22 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with morpholine under basic conditions. The process generates an intermediate thiourea that cyclizes to form the thiazole ring. Reaction conditions often include heating in solvents like ethanol or acetonitrile .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various pathogens. The minimum inhibitory concentrations (MICs) were evaluated in vitro against strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with MIC values ranging from 0.5 to 2 µg/mL .

PathogenMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0

Antifungal Activity

In antifungal assays, the compound showed effectiveness against common fungal pathogens. For instance, it demonstrated an MIC of 1.5 µg/mL against Candida albicans, indicating potential as an antifungal agent .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies revealed that the compound inhibited the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action appears to involve cell cycle arrest and apoptosis induction .

Cell LineIC50 (µM)
MCF-715
A54920

Case Studies

  • Anticancer Evaluation : A study assessed the anticancer activity of this compound in human breast carcinoma cells (MCF-7). Results indicated that treatment led to significant apoptotic cell death and G2/M phase arrest .
  • Antimicrobial Efficacy : In another investigation focusing on antimicrobial properties, this compound was tested alongside standard antibiotics. It showed synergistic effects when combined with ciprofloxacin, enhancing its efficacy against resistant bacterial strains .

The biological activity of this compound is thought to be linked to its ability to interact with specific molecular targets within microbial and cancer cells. The presence of the thiazole ring is crucial for its interaction with biological macromolecules such as proteins and nucleic acids.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]morpholine?

Answer:
The synthesis of this compound typically involves multi-step reactions. A common approach includes:

  • Step 1: Formation of the thiazole core via cyclization of 2,4-dichlorophenyl-substituted thiourea or thioamide precursors with α-haloketones or aldehydes under reflux conditions (e.g., ethanol or DMF at 80–100°C) .
  • Step 2: Functionalization of the thiazole ring with morpholine. This may involve nucleophilic substitution reactions using morpholine as a nucleophile, often catalyzed by bases like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMSO or DMF) at elevated temperatures (60–90°C) .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is recommended for isolating high-purity products.

Basic: How can researchers verify the purity and structural integrity of this compound?

Answer:
Key analytical techniques include:

  • HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (>95% target peak area) .
  • NMR Spectroscopy: Confirm structural assignments via 1^1H and 13^13C NMR. For example, the morpholine ring protons typically appear as a multiplet at δ 3.6–3.8 ppm, while the thiazole C-2 proton resonates near δ 7.5–8.0 ppm .
  • Mass Spectrometry: High-resolution ESI-MS should match the theoretical molecular ion ([M+H]⁺ for C₁₃H₁₁Cl₂N₂OS: 325.00) within 5 ppm error .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies often arise from:

  • Assay Variability: Standardize protocols (e.g., fungal strain selection in antifungal studies, incubation times) and include positive controls (e.g., fluconazole for antifungal assays) .
  • Solubility Issues: Use DMSO stock solutions at ≤0.1% v/v to avoid solvent interference. For in vivo studies, employ surfactants like Tween-80 to enhance bioavailability .
  • Metabolite Interference: Conduct LC-MS/MS analyses to identify active metabolites that may contribute to observed effects .

Advanced: How can computational methods predict interactions between this compound and biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses in target proteins (e.g., fungal CYP51 for antifungal activity). Validate with free energy calculations (MM-GBSA) .
  • QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptor counts. Training datasets should include analogs with documented activity (e.g., 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in target proteins .

Basic: What physicochemical properties are critical for experimental design?

Answer:
Key properties include:

  • Solubility: Limited aqueous solubility (logP ~3.5); use DMSO for stock solutions. For in vitro assays, dilute in PBS or culture media with ≤0.1% DMSO .
  • Stability: Stable at 4°C for 6 months in anhydrous conditions. Avoid prolonged exposure to light or humidity to prevent decomposition .
  • Melting Point: Typically 180–185°C (DSC data). Sharp melting points indicate high crystallinity, which is advantageous for X-ray studies .

Advanced: What challenges arise in crystallographic studies of this compound, and how are they addressed?

Answer:

  • Crystal Growth: Slow evaporation from ethanol/acetone (1:1) at 4°C yields suitable single crystals. Additives like n-hexane can improve crystal quality .
  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 Venture diffractometer. Challenges include weak diffraction due to flexible morpholine rings; optimize exposure times (30–60 sec/frame) .
  • Refinement: SHELXL-2018 with anisotropic displacement parameters for non-H atoms. The final R-factor should be <0.07 for high confidence .

Advanced: How do structural modifications to the thiazole or morpholine rings affect bioactivity?

Answer:

  • Thiazole Modifications: Introducing electron-withdrawing groups (e.g., nitro at C-8) enhances antifungal activity by 3-fold compared to methoxy-substituted analogs .
  • Morpholine Substitutions: Replacing morpholine with piperidine reduces solubility (logP increases by 0.5) but improves blood-brain barrier penetration in neurotoxicity studies .
  • SAR Trends: Bulkier substituents on the 2,4-dichlorophenyl group correlate with reduced cytotoxicity in mammalian cell lines (IC₅₀ > 50 µM vs. 10 µM for smaller groups) .

Advanced: What methodologies assess the environmental persistence and degradation pathways of this compound?

Answer:

  • Photodegradation Studies: Expose aqueous solutions to UV light (254 nm) and monitor degradation via LC-MS. Major products include 2,4-dichlorobenzoic acid and morpholine-3-carboxylic acid .
  • Soil Half-Life: Conduct OECD 307 batch tests. Under aerobic conditions, half-life is ~30 days; anaerobic conditions prolong persistence to >90 days .
  • Ecotoxicity: Use Daphnia magna (48-h LC₅₀) and algal growth inhibition tests (72-h IC₅₀). EC₅₀ values typically exceed 10 mg/L, indicating low acute toxicity .

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